![molecular formula C8H8BrNO3 B1443241 5-Amino-2-bromo-4-methoxybenzoic acid CAS No. 1208075-56-2](/img/structure/B1443241.png)
5-Amino-2-bromo-4-methoxybenzoic acid
Overview
Description
5-Amino-2-bromo-4-methoxybenzoic acid is a compound with the molecular weight of 246.06 . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-Amino-2-bromo-4-methoxybenzoic acid is1S/C8H8BrNO3/c1-13-7-3-6 (10)4 (8 (11)12)2-5 (7)9/h2-3H,10H2,1H3, (H,11,12)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Amino-2-bromo-4-methoxybenzoic acid is a solid substance stored at room temperature . Its molecular weight is 246.06 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 5-Amino-2-bromo-4-methoxybenzoic acid is utilized as a building block for the synthesis of complex molecules. It serves as a precursor in the creation of various pharmacologically active compounds, including potential treatments for neurological disorders and cancer. The bromine atom present in the compound is particularly useful for subsequent cross-coupling reactions, a common method for constructing carbon-carbon bonds in medicinal compounds .
Agriculture
Within the agricultural sector, this compound finds its application in the synthesis of herbicides and pesticides. Its chemical structure allows for the creation of derivatives that can disrupt the growth of unwanted plants or target specific pests without harming the crops .
Material Science
In material science, 5-Amino-2-bromo-4-methoxybenzoic acid is used to modify the surface properties of materials. It can be incorporated into polymers to enhance their thermal stability, mechanical strength, or to introduce specific functional groups that can further react to create novel materials .
Environmental Science
Environmental science benefits from this compound through its use in the development of chemical sensors and absorbents. These are designed to detect and capture pollutants, contributing to environmental monitoring and cleanup efforts .
Biochemistry
Biochemists employ 5-Amino-2-bromo-4-methoxybenzoic acid in protein modification studies. The compound can be used to label or cross-link proteins, aiding in the understanding of protein structure and function. Additionally, it may be involved in the synthesis of small molecules that can mimic or inhibit biological pathways .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reagent in various analytical techniques. Its well-defined structure and reactivity make it suitable for use in calibrating instruments or as a reactant in the development of new analytical methods .
Organic Synthesis
Organic synthesis sees the use of 5-Amino-2-bromo-4-methoxybenzoic acid in the construction of complex organic frameworks. Its reactivity allows for the introduction of various functional groups, making it a versatile reagent for building diverse organic molecules, including natural product analogs and novel polymers .
Pharmacology
In pharmacology, the compound’s role is pivotal in drug discovery and development. It is used to synthesize potential drug candidates, particularly those that target specific receptors or enzymes within the body. Its modification can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of benzylisothioureas as potent divalent metal transporter 1 (dmt1) inhibitors .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that similar compounds can inhibit dmt1, which plays a crucial role in iron homeostasis .
Result of Action
Similar compounds have been shown to inhibit dmt1, which could potentially affect iron homeostasis .
properties
IUPAC Name |
5-amino-2-bromo-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSAJYIIGFPFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromo-4-methoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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